An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-1H-benzotriazole
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-1H-benzotriazole
Introduction: Unveiling a Versatile Benzoylating Agent
1-Benzoyl-1H-benzotriazole is a stable, crystalline organic compound that serves as a cornerstone reagent in modern synthetic chemistry. As an N-acylbenzotriazole, it belongs to a class of compounds renowned for their utility as efficient acylating agents.[1] Its primary value lies in its ability to transfer a benzoyl group (C₆H₅CO-) to a wide range of nucleophiles with high efficiency and under mild conditions. This reactivity profile makes it an indispensable tool in pharmaceutical research, peptide synthesis, and the development of complex organic molecules.[2] Unlike more aggressive reagents like benzoyl chloride, 1-Benzoyl-1H-benzotriazole offers a safer and often more selective alternative, as the byproduct, 1H-benzotriazole, is a weak acid and a good leaving group. This guide provides a comprehensive exploration of its core physicochemical properties, synthesis, and characterization, offering field-proven insights for its effective application in a laboratory setting.
Molecular Structure and Foundational Properties
The structure of 1-Benzoyl-1H-benzotriazole features a benzoyl group attached to one of the nitrogen atoms of the benzotriazole ring system.[3] This bicyclic heterocycle, formed by the fusion of a benzene ring with a 1,2,3-triazole ring, is the basis for the compound's unique reactivity.[4]
Caption: Molecular Structure of 1-Benzoyl-1H-benzotriazole.
The key identifiers and computed physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| IUPAC Name | benzotriazol-1-yl(phenyl)methanone | [3] |
| Molecular Formula | C₁₃H₉N₃O | [3] |
| Molecular Weight | 223.23 g/mol | [3] |
| CAS Number | 4231-62-3 | [3] |
| Appearance | White to light tan crystalline powder | [5] |
| Topological Polar Surface Area | 47.8 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis and Characterization Workflow
The synthesis of 1-Benzoyl-1H-benzotriazole is typically achieved through the acylation of 1H-benzotriazole with benzoyl chloride.[2] This reaction is straightforward and provides the product in high yield. The choice of a base, such as pyridine or triethylamine, is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of 1-Benzoyl-1H-benzotriazole.
Experimental Protocol: Synthesis of 1-Benzoyl-1H-benzotriazole
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
1H-Benzotriazole (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-benzotriazole in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Reagents: Slowly add pyridine, followed by the dropwise addition of benzoyl chloride. The formation of a precipitate (pyridinium hydrochloride) will be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1-Benzoyl-1H-benzotriazole as a crystalline solid.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for the effective use, storage, and analysis of 1-Benzoyl-1H-benzotriazole.
Physical State and Solubility
-
Appearance: At ambient temperature, it is a white to light tan crystalline solid.[5]
-
Solubility: It is sparingly soluble in water but demonstrates good solubility in many common organic solvents, including chloroform, dichloromethane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[5][6][7] This solubility profile makes it highly compatible with a wide range of reaction conditions.
Thermal Properties
-
Melting Point: The melting point is a critical indicator of purity. For the parent compound, 1H-benzotriazole, the melting point is reported as 97-99 °C.[8] While a specific value for 1-Benzoyl-1H-benzotriazole is not consistently available across general chemical databases, it is expected to be a sharp, defined melting point for a pure sample, typically higher than the parent benzotriazole.
Protocol: Melting Point Determination
-
A small, finely ground sample is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is ramped slowly (1-2 °C/min) near the expected melting point.
-
The range from the first appearance of liquid to the complete liquefaction of the solid is recorded. A narrow range (<2 °C) is indicative of high purity.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
3.3.1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by a strong carbonyl (C=O) stretching vibration, which is characteristic of the amide linkage.
-
Key IR Absorptions:
-
~1700-1720 cm⁻¹: Strong C=O stretching of the benzoyl group.
-
~1600 cm⁻¹, ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.[9]
-
~1200-1300 cm⁻¹: C-N stretching vibrations.[9]
-
~700-800 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the benzene rings.[9]
-
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the benzotriazole and benzoyl moieties. The protons on the benzotriazole ring typically appear as a complex multiplet system, while the protons on the benzoyl ring will also appear in the aromatic region (δ 7.0-8.5 ppm).[10][11]
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton, with a key diagnostic signal for the carbonyl carbon appearing downfield (typically δ > 160 ppm).[3][12] Aromatic carbons will resonate in the δ 110-150 ppm range.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Acquire the spectrum on a calibrated NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
3.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Mass: The exact mass is 223.0746 g/mol .[3]
-
Molecular Ion: A peak corresponding to the molecular ion [M]⁺ should be observed.
-
Key Fragments: Common fragmentation pathways include the cleavage of the N-CO bond, leading to the formation of a benzoyl cation (m/z = 105) and a benzotriazole radical, or the loss of CO to form a phenylbenzotriazole fragment.[3]
Reactivity and Applications
The primary utility of 1-Benzoyl-1H-benzotriazole stems from its reactivity as a benzoylating agent. The benzotriazolide anion is an excellent leaving group, facilitating the transfer of the benzoyl moiety to various nucleophiles under mild conditions.
Caption: Reactivity of 1-Benzoyl-1H-benzotriazole as a benzoylating agent.
This controlled reactivity is highly valued in:
-
Peptide Synthesis: For N-terminal protection or side-chain modification of amino acids.[2]
-
Pharmaceutical Synthesis: In the construction of complex drug molecules where mild reaction conditions are required to preserve sensitive functional groups.[13][14]
-
General Organic Synthesis: For the efficient formation of amides and esters from amines and alcohols, respectively.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
GHS Hazards: 1-Benzoyl-1H-benzotriazole is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][15]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Caution: The parent compound, 1H-benzotriazole, can decompose explosively during vacuum distillation at elevated temperatures.[6][16] While N-acylated derivatives are generally more stable, thermal decomposition should be handled with caution.
Conclusion
1-Benzoyl-1H-benzotriazole is a highly valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties, including its crystalline nature, solubility in common organic solvents, and characteristic spectroscopic signatures, make it a reliable tool for researchers. Its primary strength lies in its capacity as a mild and efficient benzoylating agent, offering a superior alternative to harsher reagents in many synthetic applications, particularly in the fields of drug discovery and materials science. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its successful and safe implementation in the laboratory.
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